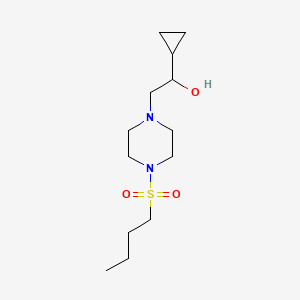
2-(4-(Butylsulfonyl)piperazin-1-yl)-1-cyclopropylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Butylsulfonyl)piperazin-1-yl)-1-cyclopropylethanol is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor. The 5-HT7 receptor is involved in various physiological processes such as thermoregulation, circadian rhythm, and mood regulation. Therefore, the study of this compound has important implications in the field of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Drug Development
- Identification of Enzymes in Drug Metabolism : A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, revealing its oxidative metabolism pathways. The findings highlight the roles of enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 in its metabolism (Hvenegaard et al., 2012).
Molecular Docking and Synthesis Studies
- Synthesis and Crystal Structure Analysis : Desai et al. (2017) synthesized novel derivatives related to 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-cyclopropylethanol, focusing on their crystal structures and molecular docking studies. This research provides insights into the molecular interactions of these compounds (Desai et al., 2017).
Cancer Research Applications
- Anticancer Activity of Derivatives : Solomon et al. (2019) investigated the anticancer activities of 4-aminoquinoline derived sulfonyl analogs. One compound, in particular, showed potential as a less toxic option for cancer cells compared to non-cancer cells, highlighting its therapeutic potential (Solomon et al., 2019).
Catalysis and Synthesis
- Ionic Catalysts in Chemical Synthesis : Shirini et al. (2017) discussed the use of 1,4-disulfopiperazine-1,4-diium chloride as an efficient catalyst in synthesizing phthalazine derivatives. This highlights the role of such compounds in facilitating chemical reactions (Shirini et al., 2017).
Analytical Chemistry
- Determination in Biological Samples : Kline et al. (1999) developed a method for determining a non-peptide oxytocin receptor antagonist in human plasma, utilizing pre-column derivatization and high-performance liquid chromatography. This is crucial for pharmacokinetic studies (Kline et al., 1999).
Pharmacology and Receptor Studies
- Ligands for Melanocortin Receptors : Mutulis et al. (2004) synthesized piperazine analogues to study their pharmacological characteristics. These compounds showed activity as agonists for melanocortin receptors, indicating their potential in developing new therapeutic agents (Mutulis et al., 2004).
Drug Discovery and Development
- Design of Potential Anticancer Agents : Kumara et al. (2017) discussed the synthesis of novel compounds that could have applications in cancer treatment. The study contributes to the ongoing search for new therapeutic options in oncology (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-butylsulfonylpiperazin-1-yl)-1-cyclopropylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-2-3-10-19(17,18)15-8-6-14(7-9-15)11-13(16)12-4-5-12/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVAVAHGIKDYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2730714.png)

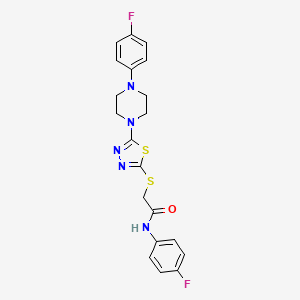
![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)
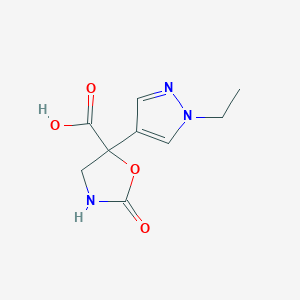
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)
![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)
![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)
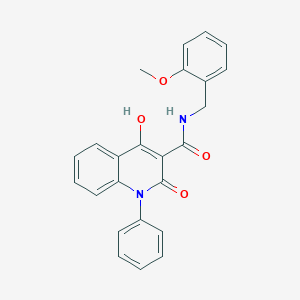

![3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2730730.png)
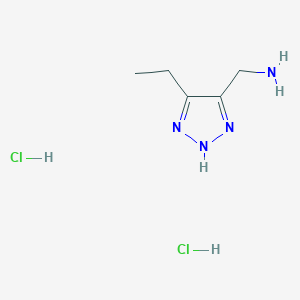
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2730734.png)